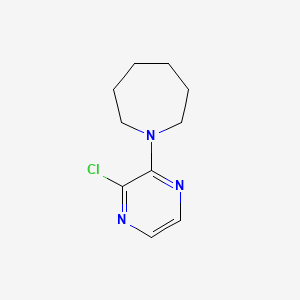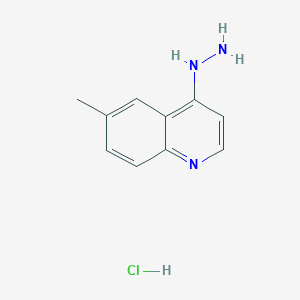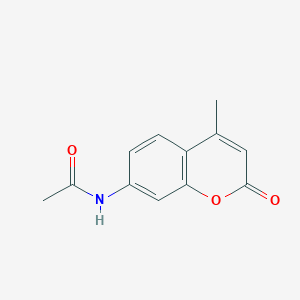
N-(2-chloropyridin-4-yl)pivalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-cloropiridin-4-il)pivalamida es un compuesto orgánico con la fórmula molecular C10H13ClN2O. Es un derivado de la piridina, un compuesto orgánico aromático heterocíclico. Este compuesto se utiliza en diversas aplicaciones químicas y farmacéuticas debido a sus propiedades estructurales únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(2-cloropiridin-4-il)pivalamida normalmente implica la reacción de 2-cloro-4-aminopiridina con cloruro de pivaloílo en presencia de una base como la trietilamina. La reacción se lleva a cabo en condiciones anhidras para evitar la hidrólisis del cloruro de acilo. El esquema general de la reacción es el siguiente:
2-cloro-4-aminopiridina+cloruro de pivaloílo→N-(2-cloropiridin-4-il)pivalamida+HCl
Métodos de producción industrial
Los métodos de producción industrial para N-(2-cloropiridin-4-il)pivalamida implican rutas sintéticas similares, pero se optimizan para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo y sistemas automatizados para garantizar la calidad y el rendimiento consistentes del producto.
Análisis De Reacciones Químicas
Tipos de reacciones
N-(2-cloropiridin-4-il)pivalamida experimenta diversas reacciones químicas, que incluyen:
Reacciones de sustitución: El átomo de cloro puede ser sustituido por otros nucleófilos.
Oxidación y reducción: El anillo de piridina puede sufrir reacciones de oxidación y reducción en condiciones específicas.
Hidrólisis: El enlace amida puede hidrolizarse en condiciones ácidas o básicas.
Reactivos y condiciones comunes
Reacciones de sustitución: Los reactivos comunes incluyen nucleófilos como aminas, tioles y alcóxidos.
Oxidación: Reactivos como permanganato de potasio o trióxido de cromo.
Reducción: Reactivos como hidruro de litio y aluminio o borohidruro de sodio.
Hidrólisis: Condiciones ácidas o básicas utilizando ácido clorhídrico o hidróxido de sodio.
Principales productos formados
Sustitución: Los productos dependen del nucleófilo utilizado.
Oxidación: Derivados oxidados del anillo de piridina.
Reducción: Derivados reducidos del anillo de piridina.
Hidrólisis: Ácidos carboxílicos y aminas.
Aplicaciones Científicas De Investigación
N-(2-cloropiridin-4-il)pivalamida tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Se investiga por su posible actividad biológica e interacciones con biomoléculas.
Medicina: Se explora por sus posibles propiedades terapéuticas, incluyendo como precursor para el desarrollo de fármacos.
Industria: Se utiliza en la producción de agroquímicos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de N-(2-cloropiridin-4-il)pivalamida depende de su aplicación específica. En los sistemas biológicos, puede interactuar con enzimas o receptores, alterando su actividad. Los objetivos moleculares y las vías implicadas pueden variar, pero normalmente implican la unión a sitios específicos en proteínas o ácidos nucleicos, lo que lleva a cambios en su función.
Comparación Con Compuestos Similares
Compuestos similares
- N-(2-cloro-6-cianopiridin-3-il)pivalamida
- N-(2-cloro-4-ciano-6-yodopiridin-3-il)pivalamida
- N-(2-cloro-6-yodo-4-(trimetilsilil)piridin-3-il)pivalamida
Unicidad
N-(2-cloropiridin-4-il)pivalamida es única debido a su patrón de sustitución específico en el anillo de piridina, lo que le confiere propiedades químicas y físicas distintas. Esta singularidad la hace valiosa para aplicaciones específicas donde otros compuestos similares pueden no ser tan efectivos.
Propiedades
IUPAC Name |
N-(2-chloropyridin-4-yl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c1-10(2,3)9(14)13-7-4-5-12-8(11)6-7/h4-6H,1-3H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIZKRKCCZMNDRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC(=NC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Ethoxyisoxazolo[5,4-b]quinoline](/img/structure/B11891490.png)

![Spiro[cyclopenta[c]pyrrole-5(1H),2'-[1,3]dioxolane]-2(3H)-carboxylicacid](/img/structure/B11891501.png)

![7-Bromo-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11891514.png)
![(5-Chlorobenzo[b]thiophen-3-yl)boronic acid](/img/structure/B11891515.png)



![6-Bromo-1-methyl-3a,7a-dihydro-1H-benzo[d][1,2,3]triazole](/img/structure/B11891542.png)
![7-(4-Methylpiperazin-1-YL)imidazo[1,2-A]pyridine](/img/structure/B11891544.png)

